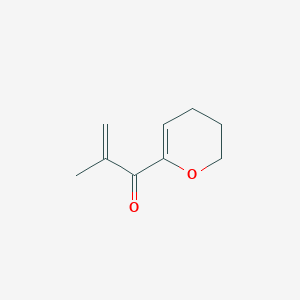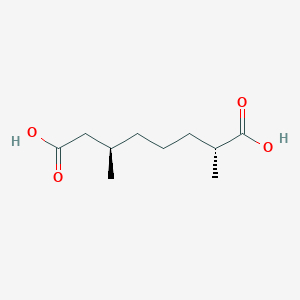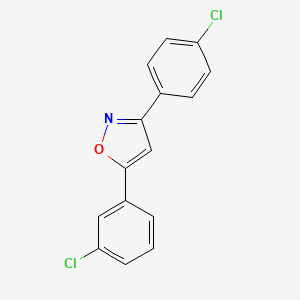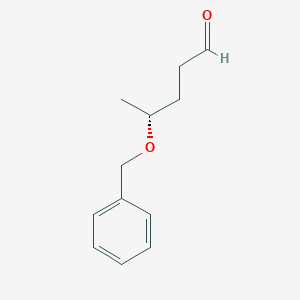![molecular formula C17H17NOSe B12599075 Oxazole, 4,5-dihydro-2-phenyl-4-[2-(phenylseleno)ethyl]-, (4S)- CAS No. 872504-95-5](/img/structure/B12599075.png)
Oxazole, 4,5-dihydro-2-phenyl-4-[2-(phenylseleno)ethyl]-, (4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole, 4,5-dihydro-2-phenyl-4-[2-(phenylseleno)ethyl]-, (4S)- is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms.
Preparation Methods
The synthesis of Oxazole, 4,5-dihydro-2-phenyl-4-[2-(phenylseleno)ethyl]-, (4S)- typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor®. This process is carried out under mild conditions and results in the formation of oxazolines, which can then be oxidized to oxazoles using commercial manganese dioxide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Oxazole, 4,5-dihydro-2-phenyl-4-[2-(phenylseleno)ethyl]-, (4S)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenylseleno group, using reagents like halogens or organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxazoles, while substitution reactions can produce a variety of derivatives depending on the substituent introduced .
Scientific Research Applications
Oxazole, 4,5-dihydro-2-phenyl-4-[2-(phenylseleno)ethyl]-, (4S)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism by which Oxazole, 4,5-dihydro-2-phenyl-4-[2-(phenylseleno)ethyl]-, (4S)- exerts its effects involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors through non-covalent interactions, influencing their activity and leading to the desired biological effects . For example, its antibacterial activity may result from its ability to inhibit bacterial enzymes, while its anticancer properties could be due to its interaction with cellular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Oxazole, 4,5-dihydro-2-phenyl-4-[2-(phenylseleno)ethyl]-, (4S)- can be compared with other similar compounds, such as:
Isoxazoles: These compounds have a similar five-membered ring structure but differ in the position of the oxygen and nitrogen atoms.
Oxadiazoles: These compounds contain an additional nitrogen atom in the ring, which can influence their chemical and biological properties.
Benzoxazoles: These compounds feature a fused benzene ring, which can enhance their stability and biological activity.
The uniqueness of Oxazole, 4,5-dihydro-2-phenyl-4-[2-(phenylseleno)ethyl]-, (4S)- lies in its specific substitution pattern and the presence of the phenylseleno group, which can impart distinct chemical reactivity and biological activity .
Properties
CAS No. |
872504-95-5 |
|---|---|
Molecular Formula |
C17H17NOSe |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
(4S)-2-phenyl-4-(2-phenylselanylethyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H17NOSe/c1-3-7-14(8-4-1)17-18-15(13-19-17)11-12-20-16-9-5-2-6-10-16/h1-10,15H,11-13H2/t15-/m0/s1 |
InChI Key |
FYXPHVLJGQONKJ-HNNXBMFYSA-N |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=CC=CC=C2)CC[Se]C3=CC=CC=C3 |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2)CC[Se]C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-6-[(oxiran-2-yl)methoxy]quinolin-2(1H)-one](/img/structure/B12599004.png)
![Cytidine, 5-[4-(benzoylthio)-1-butynyl]-2'-deoxy-](/img/structure/B12599007.png)
![3-Methoxy-2-methyl-N-[1-(4-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12599012.png)

![N-(3-Chloroisoquinolin-5-yl)-N'-[(3,4-dichlorophenyl)methyl]urea](/img/structure/B12599038.png)


![Urea, N-[(4-hydroxyphenyl)methyl]-N-(2-phenylethyl)-](/img/structure/B12599060.png)
![1,3-Benzenediol, 4,6-bis[(2,2-dimethylpropyl)amino]-](/img/structure/B12599063.png)
![4-[4-(2-Hydroxyethyl)phenoxy]benzonitrile](/img/structure/B12599071.png)
![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-phenyl-](/img/structure/B12599081.png)


